molecular formula C8H7ClF5NO B15235408 3-(Perfluoroethoxy)aniline hcl

3-(Perfluoroethoxy)aniline hcl

Katalognummer: B15235408
Molekulargewicht: 263.59 g/mol
InChI-Schlüssel: YBSOBBGPGMSHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Perfluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H7ClF5NO and a molecular weight of 263.59 g/mol . It is characterized by the presence of a perfluoroethoxy group attached to an aniline ring, which is further combined with hydrochloric acid to form the hydrochloride salt. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-(Perfluoroethoxy)aniline hydrochloride typically involves the following steps:

Analyse Chemischer Reaktionen

3-(Perfluoroethoxy)aniline hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Perfluoroethoxy)aniline hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Perfluoroethoxy)aniline hydrochloride involves its interaction with various molecular targets and pathways. The perfluoroethoxy group imparts unique electronic properties to the molecule, which can influence its reactivity and interactions with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems .

Vergleich Mit ähnlichen Verbindungen

3-(Perfluoroethoxy)aniline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 3-(Perfluoroethoxy)aniline hydrochloride lies in its specific combination of functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H7ClF5NO

Molekulargewicht

263.59 g/mol

IUPAC-Name

3-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6;/h1-4H,14H2;1H

InChI-Schlüssel

YBSOBBGPGMSHTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.